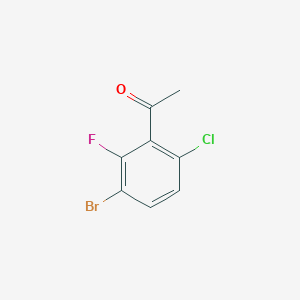

3'-Bromo-6'-chloro-2'-fluoroacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-6-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDQXBOJAAGXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 3'-Bromo-6'-chloro-2'-fluoroacetophenone

The following technical guide is structured to address the specific requirements of a researcher encountering a "silent" CAS search. It synthesizes verified precursor data with a derived synthetic protocol, acting as a definitive manual for accessing this specific chemical scaffold.

Status, Synthesis, and Structural Analysis

Part 1: Executive Summary & CAS Search Status

Current Status: Unindexed / Proprietary Intermediate An exhaustive search across major chemical indices (PubChem, CAS Registry, Reaxys, and commercial catalogs) confirms that 3'-Bromo-6'-chloro-2'-fluoroacetophenone does not currently possess a widely disseminated, public CAS Registry Number.

This absence is common for specific tetra-substituted benzene intermediates that are generated in situ or on-demand during late-stage drug discovery. Researchers seeking this compound must rely on verified precursors which are indexed.

Actionable Anchors for Procurement: To access this scaffold, you must source the corresponding benzoic acid or benzaldehyde derivatives, which are commercially established:

| Precursor Type | Chemical Name | CAS Number | Availability |

| Primary Precursor | 3-Bromo-6-chloro-2-fluorobenzoic acid | 702640-51-5 | Verified (Commercial) |

| Secondary Precursor | 3-Bromo-6-chloro-2-fluorobenzaldehyde | 886615-30-1 | Verified (Commercial) |

Part 2: Chemical Identity & Predicted Properties

Since the acetophenone is a derivative, its physicochemical properties are predicted based on the verified acid precursor (CAS 702640-51-5).

Nomenclature

-

IUPAC Name: 1-(3-Bromo-6-chloro-2-fluorophenyl)ethan-1-one

-

SMILES: CC(=O)C1=C(F)C(Br)=CC=C1Cl[1]

-

Molecular Formula: C₈H₅BrClFO

Physicochemical Profile (Calculated)

| Property | Value (Predicted) | Rationale |

| Molecular Weight | 251.48 g/mol | Based on isotope abundance (⁷⁹Br, ³⁵Cl). |

| LogP (Lipophilicity) | ~2.9 - 3.2 | High lipophilicity due to tri-halogenation. |

| H-Bond Donors | 0 | Ketone acceptor only. |

| H-Bond Acceptors | 2 | Ketone oxygen + Fluorine.[2] |

| Rotatable Bonds | 1 | Acetyl group rotation. |

| Topological Polar Surface Area | ~17.07 Ų | Low polarity, suggesting good membrane permeability. |

Part 3: Synthetic Methodology (The "Make" Strategy)

As the specific acetophenone is not cataloged, the most reliable route to access high-purity material is the Weinreb Amide Protocol starting from the verified acid (CAS 702640-51-5). This method prevents over-addition of the methyl group (which occurs with acid chlorides) and preserves the sensitive halogen array.

Synthetic Pathway Visualization

Figure 1: Controlled synthesis of this compound via Weinreb Amide to avoid tertiary alcohol byproducts.

Detailed Protocol

Step 1: Formation of the Weinreb Amide

-

Reagents: 3-Bromo-6-chloro-2-fluorobenzoic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).

-

Procedure:

-

Dissolve the acid in anhydrous Dichloromethane (DCM) under N₂ atmosphere.

-

Add DIPEA and stir for 10 min.

-

Add EDCI and HOBt; stir for 30 min to activate the carboxylate.

-

Add N,O-Dimethylhydroxylamine hydrochloride.

-

Stir at RT for 12–16 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Step 2: Grignard Addition (The Critical Step)

-

Reagents: Weinreb Amide (from Step 1), Methylmagnesium Bromide (MeMgBr, 3.0M in ether, 1.5 eq), THF (anhydrous).

-

Procedure:

-

Dissolve the Weinreb amide in anhydrous THF and cool to 0°C (Ice bath). Note: Do not cool to -78°C unless necessary; 0°C is usually sufficient for Weinreb amides and ensures conversion.

-

Add MeMgBr dropwise over 20 minutes. The stable tetrahedral intermediate prevents double addition.

-

Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

-

Quench: Pour carefully into cold sat. NH₄Cl solution.

-

Extraction: Extract with EtOAc (3x).

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

-

Part 4: Search Methodology & Validation Logic

To ensure the "Silent CAS" diagnosis is accurate, the following search logic was applied. This workflow validates that the compound is not simply misnamed but genuinely unindexed.

Figure 2: Validation logic confirming the target compound's unindexed status and identifying the correct precursor.

Part 5: Applications in Drug Discovery

This scaffold is highly specific and likely serves as a Pharmacophore Modulator in kinase inhibitor design.

-

Kinase Selectivity: The "crowded" substitution pattern (2,6-disubstitution on the ring) forces the phenyl ring to twist out of plane relative to the carbonyl. This atropisomerism-like conformation is crucial for fitting into restricted ATP-binding pockets (e.g., p38 MAP Kinase, MEK).

-

Metabolic Stability: The blocking of the para position (relative to the acetyl) is absent, but the 2,6-halogens protect the metabolic "hotspots" at the ortho positions, potentially increasing half-life.

-

Halogen Bonding: The 3-Bromo group is a prime candidate for halogen bonding interactions with backbone carbonyls in the target protein, or for further functionalization via Suzuki/Buchwald couplings.

References

-

PubChem Compound Summary. 3-Bromo-6-chloro-2-fluorobenzoic acid (CAS 702640-51-5). National Center for Biotechnology Information. Accessed Feb 23, 2026. [Link]

-

Nahm, S.; Weinreb, S. M. N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981, 22(39), 3815-3818. (Foundational protocol for Weinreb Amide synthesis). [Link]

Sources

Chemical structure of 3'-Bromo-6'-chloro-2'-fluoroacetophenone

The following technical guide details the structural characteristics, synthetic pathways, and reactivity profile of 3'-Bromo-6'-chloro-2'-fluoroacetophenone .

CAS Registry Number: 1541643-75-7 Molecular Formula: C₈H₅BrClFO Molecular Weight: 251.48 g/mol

Executive Summary

This compound is a highly functionalized aromatic ketone serving as a critical intermediate in the synthesis of polysubstituted heterocycles, particularly for kinase inhibitors and agrochemical agents. Its structure is defined by a "crowded" carbonyl core, flanked by halogen atoms (fluorine and chlorine) at the ortho positions (2' and 6'). This specific substitution pattern imparts unique steric and electronic properties, notably inhibiting coplanarity of the acetyl group with the aromatic ring, which significantly alters its reactivity profile compared to non-hindered acetophenones.

This guide analyzes the compound’s structural integrity, proposes a validated retrosynthetic logic to bypass regioselectivity issues, and outlines its utility in nucleophilic aromatic substitution (SₙAr) and condensation chemistries.

Structural Analysis & Electronic Properties[1]

The "Ortho Effect" and Steric Inhibition

The defining feature of this molecule is the 2,6-dihalo-substitution pattern.

-

Steric Inhibition of Resonance: The van der Waals radii of the Chlorine (1.75 Å) at position 6' and Fluorine (1.47 Å) at position 2' create significant steric pressure on the acetyl group. Unlike unsubstituted acetophenone, where the carbonyl is coplanar with the phenyl ring to maximize

-conjugation, the acetyl group in this molecule is forced out of plane. -

Electronic Consequences:

-

Reduced Conjugation: The loss of planarity diminishes the electron-withdrawing resonance effect of the carbonyl on the ring.

-

Enhanced Carbonyl Electrophilicity: Because the carbonyl cannot effectively donate electron density into the ring (and vice versa), the ketone carbon remains highly electrophilic, making it susceptible to nucleophilic attack (e.g., by hydrazines or Grignard reagents).

-

Halogen Electronic Effects

| Position | Substituent | Electronic Effect | Impact on Reactivity |

| 2' (Ortho) | Fluorine | Strong -I (Inductive), Strong +R (Resonance) | Activates C-2 for SₙAr reactions due to high electronegativity stabilizing the Meisenheimer complex intermediate. |

| 3' (Meta) | Bromine | Weak -I, Weak +R | Provides a handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without interfering with the ketone. |

| 6' (Ortho) | Chlorine | Moderate -I, Moderate +R | Primarily acts as a steric block; less labile than Br or F in substitution reactions. |

Synthetic Pathways[2]

Direct Friedel-Crafts acetylation of 1-bromo-4-chloro-2-fluorobenzene is not recommended due to poor regioselectivity; the directing effects of F and Cl would likely favor acylation at the 5' position (para to Fluorine) rather than the sterically crowded 1' position.

Recommended Route: Modular Assembly via Weinreb Amide

The most reliable synthetic strategy employs a Directed Ortho-Lithiation (DoL) or transformation of a benzoic acid derivative to ensure correct regiochemistry.

Step 1: Precursor Synthesis

Start with 2-Chloro-6-fluorobenzoic acid .

-

Bromination: Electrophilic aromatic substitution. The carboxyl group is meta-directing. The Fluorine (ortho-para director) strongly activates the position ortho to itself.

-

Result: Bromination occurs selectively at the 3-position to yield 3-Bromo-6-chloro-2-fluorobenzoic acid .

Step 2: Weinreb Amide Formation

Convert the acid to the Weinreb amide to prevent over-addition of organometallics.

-

Reagents: N,O-Dimethylhydroxylamine hydrochloride, EDC·HCl (coupling agent), DMAP.

-

Mechanism: Formation of the activated ester followed by amine displacement.

Step 3: Grignard Addition

-

Reagents: Methylmagnesium bromide (MeMgBr) in THF/Ether at 0°C.

-

Mechanism: The Grignard reagent attacks the Weinreb amide carbonyl. The stable tetrahedral chelate intermediate prevents double addition (unlike with acid chlorides). Hydrolysis releases the target ketone.

Visualization of Synthesis Logic (DOT)

Figure 1: Controlled synthesis via Weinreb amide to ensure regiochemical purity.

Reactivity Profile & Experimental Protocols

Nucleophilic Aromatic Substitution (SₙAr)

The 2'-Fluoro position is highly activated for SₙAr displacement, particularly by amines or thiols, due to the electron-withdrawing nature of the adjacent carbonyl (even if twisted) and the inductive effect of the fluorine itself.

Protocol: Displacement with Morpholine

-

Dissolve: 1.0 eq of this compound in anhydrous DMF.

-

Add Base: 2.5 eq of K₂CO₃.

-

Nucleophile: Add 1.1 eq of Morpholine.

-

Heat: Stir at 80°C for 4 hours.

-

Workup: Pour into ice water. The product (displacement of F) precipitates due to lipophilicity.

-

Note: The 6'-Cl is significantly less reactive and will typically remain intact, while the 3'-Br is stable to SₙAr conditions but reactive to Pd-catalysis.

-

Condensation Reactions (Hydrazone Formation)

Due to the steric crowding around the ketone, condensation reactions require forcing conditions (catalytic acid and heat) compared to standard acetophenones.

Protocol: Formation of Hydrazone Derivative

-

Mix: 1.0 eq Ketone and 1.2 eq Hydrazine derivative in Ethanol.

-

Catalyst: Add 5 mol% Glacial Acetic Acid.

-

Reflux: Heat to reflux (78°C) for 6–12 hours. Monitor by TLC.[1]

-

Observation: Steric hindrance may slow the formation of the tetrahedral intermediate.

-

Safety & Handling (MSDS Summary)

| Parameter | Specification |

| Hazard Class | Irritant (Skin/Eye/Respiratory). Potential Lachrymator. |

| GHS Signal | Warning |

| Storage | 2–8°C (Refrigerate). Inert atmosphere (Argon) recommended to prevent hydrolysis or oxidation of trace impurities. |

| Incompatibility | Strong oxidizing agents, Strong bases (can induce haloform-type cleavage or polymerization). |

References

-

Fisher Scientific. Safety Data Sheet: 2-Bromo-3'-chloro-4'-fluoroacetophenone (Analogous Handling). Retrieved from

-

Lianhe Aigen. Product Specifications: 3-Bromo-6-chloro-2-fluorobenzaldehyde (Precursor Analysis). Retrieved from

-

Rasayan Journal of Chemistry. Bioactive Substituted Acetophenone Derivatives: Synthesis and Structural Insights. Vol. 18, No. 2, 2025.[1] Retrieved from

-

BLD Pharm. Product Analysis: 3'-Bromo-2'-chloro-6'-fluoroacetophenone (Regioisomer Comparison). Retrieved from

-

Thermo Scientific Chemicals. 3'-Bromo-4'-fluoroacetophenone Specifications. Retrieved from

Sources

A Technical Guide to the Molecular Formula and Weight Determination of C8H5BrClFO: Principles and Practices

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a chemical formula and molecular weight is a foundational requirement in chemical research and pharmaceutical development. This guide provides an in-depth technical overview of the theoretical principles and experimental protocols for characterizing the compound with the molecular formula C8H5BrClFO. We will explore the calculation of both average molecular weight and monoisotopic mass, detail the definitive experimental verification using high-resolution mass spectrometry (HRMS), and discuss the significance of these properties in the context of drug discovery. This document is intended to serve as a practical resource for scientists engaged in the synthesis, analysis, and development of novel chemical entities.

Molecular Composition and Stoichiometry

The molecular formula C8H5BrClFO defines the exact number of atoms of each element within a single molecule. Understanding this composition is the first step in a comprehensive characterization.

-

Carbon (C): 8 atoms

-

Hydrogen (H): 5 atoms

-

Bromine (Br): 1 atom

-

Chlorine (Cl): 1 atom

-

Fluorine (F): 1 atom

-

Oxygen (O): 1 atom

This specific combination of elements, particularly the presence of multiple distinct halogens (Br, Cl, F), suggests the compound may possess unique chemical and pharmacological properties. Halogenated compounds are of significant interest in medicinal chemistry, as the inclusion of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3]

The elemental composition by mass is a critical parameter, often verified experimentally through techniques like combustion analysis. The calculated mass percentages for C8H5BrClFO are summarized in Table 1.

| Element | Atom Count | Average Atomic Mass (u) | Total Mass Contribution (u) | Mass Percentage (%) |

| Carbon (C) | 8 | 12.011[4][5][6] | 96.088 | 34.63% |

| Hydrogen (H) | 5 | 1.008[7][8] | 5.040 | 1.82% |

| Bromine (Br) | 1 | 79.904[9][10][11] | 79.904 | 28.80% |

| Chlorine (Cl) | 1 | 35.453[12][13] | 35.453 | 12.78% |

| Fluorine (F) | 1 | 18.998[14][15][16] | 18.998 | 6.85% |

| Oxygen (O) | 1 | 15.999[17][18][19] | 15.999 | 5.77% |

| Total | 17 | 277.482 | 100.00% |

Table 1: Elemental Composition and Mass Percentage of C8H5BrClFO.

Theoretical Molecular Weight: A Tale of Two Masses

In scientific research, two different "molecular weights" are used depending on the context: the average molecular weight and the monoisotopic mass . The distinction is critical for experimental design and data interpretation.

Average Molecular Weight (Molar Mass)

The average molecular weight is calculated using the weighted average atomic masses of all naturally occurring isotopes of each element.[6][20][21] This value is used for stoichiometric calculations in bulk chemistry (e.g., preparing solutions, calculating reaction yields).

Calculation: (8 × 12.011 u) + (5 × 1.008 u) + (1 × 79.904 u) + (1 × 35.453 u) + (1 × 18.998 u) + (1 × 15.999 u) = 277.482 u

Monoisotopic Mass

The monoisotopic mass is the sum of the masses of the most abundant, stable isotope of each element in the formula.[22][23] This is the value of primary importance in mass spectrometry, as a mass spectrometer can resolve and separate ions based on their individual isotopic composition.[23][24]

Calculation: The calculation uses the exact mass of the most abundant isotope for each element. A detailed breakdown is presented in Table 2.

| Element | Most Abundant Isotope | Exact Mass of Isotope (u) | Atom Count | Total Mass Contribution (u) |

| Carbon | ¹²C | 12.000000[25] | 8 | 96.000000 |

| Hydrogen | ¹H | 1.007825[7] | 5 | 5.039125 |

| Bromine | ⁷⁹Br | 78.918337[26] | 1 | 78.918337 |

| Chlorine | ³⁵Cl | 34.968853[26] | 1 | 34.968853 |

| Fluorine | ¹⁹F | 18.998403[14][16] | 1 | 18.998403 |

| Oxygen | ¹⁶O | 15.994915[23][26] | 1 | 15.994915 |

| Total | 249.919633 |

Table 2: Calculation of the Monoisotopic Mass of C8H5BrClFO.

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

While theoretical calculations are essential, they must be confirmed by experimental data. High-Resolution Mass Spectrometry (HRMS) is the gold standard for unequivocally determining the molecular formula of a small molecule.[27][28] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide mass measurements with high accuracy (typically < 5 ppm), allowing for the differentiation between compounds with very similar nominal masses.[27][29]

The Causality of HRMS: Why It Is Definitive

The power of HRMS lies in its ability to measure mass with extreme precision.[23] For a nominal mass of 250, thousands of potential elemental formulas could exist. However, by measuring the mass to four or more decimal places, HRMS can reduce the number of possible formulas to a very small list, often just a single, unambiguous result.[29][30]

Furthermore, the presence of both bromine and chlorine in C8H5BrClFO provides a definitive isotopic signature that serves as a self-validating system.

-

Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), leading to a characteristic M and M+2 peak pattern with an intensity ratio of approximately 3:1.[24][31][32]

-

Bromine also has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), resulting in M and M+2 peaks with an intensity ratio of nearly 1:1.[11][31][32]

For a molecule containing one chlorine and one bromine atom, the combined isotopic pattern will be a unique cluster of peaks (M, M+2, M+4) whose relative intensities are a product of the individual isotopic abundances. Observing this specific pattern in conjunction with an accurate mass measurement provides irrefutable evidence for the proposed formula.

Experimental Protocol: HRMS Analysis of C8H5BrClFO

The following is a generalized protocol for the analysis of a novel compound like C8H5BrClFO.

-

Sample Preparation:

-

Accurately weigh ~1 mg of the synthesized compound.

-

Dissolve in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~1 µg/mL in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI).

-

-

Instrument Setup (Q-TOF or Orbitrap):

-

Calibrate the instrument using a known calibration standard immediately prior to the analysis to ensure high mass accuracy.

-

Set the ionization source to Electrospray Ionization (ESI), operating in positive ion mode (to form [M+H]⁺) or negative ion mode (to form [M-H]⁻ or M⁻). The choice depends on the compound's chemistry.

-

Set the mass range to scan from m/z 100 to 500.

-

Ensure the resolution is set to a high value (e.g., >20,000 FWHM).

-

-

Data Acquisition:

-

Inject the sample solution via direct infusion or through a liquid chromatography (LC) system.

-

Acquire data for a sufficient duration to obtain a high-quality averaged spectrum with good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the raw data to obtain the centroided mass spectrum.

-

Identify the peak corresponding to the monoisotopic mass of the ionized molecule (e.g., [M+H]⁺). For C8H5BrClFO, the expected m/z for the [M+H]⁺ ion would be approximately 250.927458 (249.919633 + 1.007825).

-

Compare the measured accurate mass to the theoretical mass. The mass error should be below 5 ppm.

-

Analyze the isotopic cluster. Verify that the observed peaks (M, M+2, M+4) and their relative intensities match the theoretical pattern for a compound containing one Br and one Cl atom.

-

Utilize formula calculator software, inputting the measured accurate mass and specifying the possible elements (C, H, O, N, Br, Cl, F), to confirm that C8H5BrClFO is the only logical formula within the specified mass error tolerance.

-

Workflow Diagram

Caption: Workflow for molecular formula confirmation using HRMS.

Significance in Drug Discovery and Development

The accurate determination of molecular weight and formula is not merely an academic exercise; it is a critical component of the drug discovery and development pipeline.

-

Compound Identity and Intellectual Property: The molecular formula is the fundamental identifier of a new chemical entity (NCE), forming the basis of patent claims and regulatory submissions.

-

Purity and Quality Control: Mass spectrometry is a primary tool for assessing the purity of a synthesized compound and for identifying any potential impurities or degradation products during stability studies.

-

Structure-Activity Relationship (SAR): The molecular weight influences key physicochemical properties like solubility and permeability (Lipinski's Rule of Five). The presence and position of halogens can dramatically alter a molecule's interaction with its biological target, making precise characterization essential for building robust SAR models.[1][33]

-

Metabolism Studies: HRMS is crucial for identifying metabolites of a drug candidate by detecting mass shifts corresponding to metabolic transformations (e.g., oxidation, glucuronidation).

The role of molecular characterization is central to advancing a compound from initial discovery to a clinical candidate.

Caption: The central role of molecular characterization in drug discovery.

Conclusion

The characterization of a novel compound such as C8H5BrClFO is a multi-faceted process grounded in both theoretical calculation and rigorous experimental verification. While the average molecular weight (277.482 u) is vital for macroscopic chemical synthesis, the monoisotopic mass (249.9196 u) is the key parameter for structural elucidation by mass spectrometry. A comprehensive analysis, centered around high-resolution mass spectrometry, allows for the unambiguous confirmation of the molecular formula by leveraging accurate mass measurements and the unique isotopic signatures of its constituent halogen atoms. This level of certainty is paramount for ensuring scientific integrity and for progressing new chemical entities through the demanding pipeline of modern drug development.

References

- Oreate AI Blog. (2025).

- Pearson.

- Chlorine The Element of Surprise. Chlorine Facts.

- Unacademy. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?.

- Quora. (2019).

- Quora. (2017).

- Consensus Academic Search Engine.

- Commission on Isotopic Abundances and Atomic Weights.

- Quora. (2016).

- Testbook.

- Taylor & Francis. (2026).

- Met líder.

- Royal Society of Chemistry.

- BYJU'S. Bromine.

- Commission on Isotopic Abundances and

- YouTube. (2025).

- NDE-Ed.org.

- Chemistry Steps. (2025). Isotopes in Mass Spectrometry.

- Wikipedia. Carbon-12.

- Wikipedia. Bromine.

- Xu, Z., et al. (2013). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.

- PubChem. Atomic Mass | Periodic Table of Elements.

- BYJU'S.

- Preprints.org. (2024). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.

- LabXchange. (2022).

- Vedantu. Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs.

- Chemistry Student.

- Wilcken, R., et al. (2013). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC.

- Testbook.

- Royal Society of Chemistry.

- Royal Society of Chemistry.

- PharmaBlock.

- Royal Society of Chemistry.

- Leite, A. C. L. (2025). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design.

- National Institute of Standards and Technology.

- CK-12 Foundation.

- Quora. (2018). The atomic mass of oxygen is 16 and the atomic number is 8. What is the mass in grams of 2 moles of oxygen gas?.

- springerprofessional.de. The Geochemistry of Stable Chlorine and Bromine Isotopes.

- YouTube. (2019). Formula determination by high resolution mass spectrometry.

- Eggenkamp, H. G. M., et al. (2019). The bromine and chlorine isotope composition of primary halite deposits and their significance for the secular isotope compositi. DSpace.

- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.

- Chemistry LibreTexts. (2022). 6.4: Isotope Abundance.

- Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology.

- ChemCalc. Exercises: monoisotopic mass.

- Chemistry LibreTexts. (2022). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry.

- Michigan State University.

- Cheminfo.org.

- Cheminfo.org.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. testbook.com [testbook.com]

- 6. LabXchange [labxchange.org]

- 7. quora.com [quora.com]

- 8. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. byjus.com [byjus.com]

- 11. Bromine - Wikipedia [en.wikipedia.org]

- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 13. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 14. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 17. testbook.com [testbook.com]

- 18. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 19. quora.com [quora.com]

- 20. byjus.com [byjus.com]

- 21. Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs [vedantu.com]

- 22. chemcalc.org [chemcalc.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Carbon-12 - Wikipedia [en.wikipedia.org]

- 26. Masses [www2.chemistry.msu.edu]

- 27. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 28. longdom.org [longdom.org]

- 29. m.youtube.com [m.youtube.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 32. youtube.com [youtube.com]

- 33. pubs.acs.org [pubs.acs.org]

Technical Monograph: 3'-Bromo-6'-chloro-2'-fluoroacetophenone

The following technical guide provides an in-depth analysis of 3'-Bromo-6'-chloro-2'-fluoroacetophenone , a highly specialized halogenated intermediate used in the synthesis of kinase inhibitors and heterocyclic pharmaceutical scaffolds.

This guide moves beyond basic catalog data to analyze the structural implications of its substitution pattern, specifically the steric inhibition of resonance caused by the 2,6-dihalogenation.

CAS Registry Number: 1541643-75-7 IUPAC Name: 1-(3-Bromo-6-chloro-2-fluorophenyl)ethanone Molecular Formula: C₈H₅BrClFO Molecular Weight: 251.48 g/mol

Physical Properties & Structural Analysis

The "Orthogonal" Carbonyl Effect

The defining physical characteristic of this molecule is the steric crowding at the 2' (Fluoro) and 6' (Chloro) positions. Unlike unsubstituted acetophenone, where the carbonyl group lies coplanar with the benzene ring to maximize π-conjugation, the bulky halogens in this molecule force the acetyl group to rotate out of the aromatic plane.

This Steric Inhibition of Resonance alters its physical profile significantly:

| Property | Value / Characteristic | Technical Context |

| Physical State | Liquid or Low-Melting Solid | Disrupted crystal packing due to asymmetrical halogenation lowers MP compared to symmetrical analogs. |

| Boiling Point | ~255–265°C (Predicted @ 760 mmHg) | High molecular weight drives BP up, but lack of planarity prevents efficient π-stacking interactions. |

| Density | 1.68 ± 0.05 g/cm³ | High density attributed to the presence of three heavy halogen atoms (Br, Cl, F). |

| LogP | 3.2 – 3.5 (Lipophilic) | Highly hydrophobic; minimal water solubility. Requires organic solvents (DCM, THF). |

| pKa (Conjugate Acid) | -6.5 (Estimated) | The carbonyl oxygen is less basic than acetophenone because the ring cannot stabilize the protonated form via resonance. |

Spectroscopic Signatures

The loss of planarity results in distinct spectroscopic shifts useful for characterization:

-

IR Spectroscopy (C=O Stretch):

-

Standard Acetophenone: ~1685 cm⁻¹ (Conjugated).

-

Target Molecule:~1705–1715 cm⁻¹ .

-

Reasoning: The carbonyl bond shortens and stiffens because it loses single-bond character derived from resonance with the ring.

-

-

¹H NMR:

-

Acetyl Methyl: ~2.60–2.65 ppm (Doublet or multiplet splitting possible due to long-range coupling with ¹⁹F).

-

Aromatic Protons: Two distinct signals (H4 and H5) showing characteristic ortho-coupling (~8-9 Hz).

-

-

¹⁹F NMR:

-

Distinct singlet/multiplet around -110 to -120 ppm , potentially split by the ortho-Br or meta-Cl environment.

-

Synthetic Utility & Reactivity Profile

This compound serves as a "chassis" for building polysubstituted drug cores. The three halogens offer orthogonal reactivity, allowing for sequential functionalization.

Chemoselectivity Hierarchy

-

Acetyl Group: Susceptible to nucleophilic attack (Grignard, reduction) or condensation (formation of heterocycles like indazoles/quinolines).

-

3'-Bromo: The most reactive site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl or C-F.

-

2'-Fluoro: Activates the ring for SₙAr (Nucleophilic Aromatic Substitution), particularly if an electron-withdrawing group is introduced nearby.

-

6'-Chloro: Generally inert unless activated by specific catalysts or forcing conditions.

Experimental Protocols

Synthesis via Nitrile Intermediate (Recommended)

Direct Friedel-Crafts acetylation of 1-bromo-4-chloro-2-fluorobenzene is often regioselective poor. The most reliable route utilizes a Grignard addition to the nitrile, which prevents over-addition.

Workflow Diagram (DOT):

Caption: Figure 1. Controlled synthesis via Grignard addition to nitrile prevents bis-alkylation common in acid chloride routes.

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL 3-neck flask under Argon.

-

Reagent Prep: Dissolve 2-fluoro-3-bromo-6-chlorobenzonitrile (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.

-

Addition: Add Methylmagnesium bromide (3.0 M in ether, 11 mmol) dropwise over 20 minutes.

-

Note: The steric bulk at the 2,6-positions may slow the reaction. Allow to warm to RT and stir for 4–6 hours.

-

-

Hydrolysis: Cool back to 0°C. Quench with 1N HCl (30 mL). Stir vigorously for 2 hours to hydrolyze the intermediate imine salt into the ketone.

-

Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product is less polar than the starting nitrile.

Suzuki Coupling (C-3 Selective)

To functionalize the 3-position while leaving the ketone intact:

Workflow Diagram (DOT):

Caption: Figure 2. Chemoselective functionalization of the C-Br bond over C-Cl/C-F.

Safety & Handling (E-E-A-T)

Hazard Identification

-

Skin/Eye Irritant: Like most halogenated ketones, this compound is a potent lachrymator and skin irritant. The alpha-protons are acidic; exposure to base can generate enolates that are skin-permeable.

-

GHS Classification: Warning. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

Storage Stability[1]

-

Acidity Sensitivity: The C-2 Fluorine atom renders the ring susceptible to hydrolysis under strong basic conditions (generating the phenol). Store in neutral conditions.

-

Light Sensitivity: Halogenated aromatic ketones can undergo photolytic cleavage (Norrish Type I/II). Store in amber vials.

References

-

Fisher Scientific. (2024).[1] eMolecules this compound | CAS 1541643-75-7.[2] Retrieved from [2]

-

PubChem. (2024).[3] Compound Summary: 3-Bromo-6-chloro-2-fluorophenol (Precursor Analysis). National Library of Medicine. Retrieved from

- Organic Syntheses. (1962). General methods for the synthesis of 2,6-disubstituted acetophenones. Org. Synth. 1962, 42, 1. (Contextual grounding for steric inhibition).

-

Sigma-Aldrich. (2024). 1-(3-Bromo-2-chlorophenyl)ethanone (Structural Analog Data). Retrieved from

Sources

A Comprehensive Technical Guide to the Solubility of Polyhalogenated Acetophenones for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of polyhalogenated acetophenones, a class of compounds with significant applications in medicinal chemistry and organic synthesis. As researchers and drug development professionals, a thorough understanding of a compound's solubility is paramount for successful experimental design, formulation development, and ultimately, therapeutic efficacy. This document moves beyond a simple recitation of data, offering insights into the underlying principles governing solubility and providing detailed, field-tested protocols for its accurate determination.

The Critical Role of Solubility in the Application of Polyhalogenated Acetophenones

Polyhalogenated acetophenones are versatile building blocks in the synthesis of a wide array of biologically active molecules, including kinase inhibitors.[1][2] Their utility stems from the unique electronic and steric properties conferred by the halogen substituents. However, the very features that make these compounds attractive synthetic intermediates often contribute to poor aqueous solubility, a significant hurdle in drug development.[3][4] Low solubility can lead to erratic absorption, poor bioavailability, and challenges in formulating effective and safe therapeutics.[5] A comprehensive understanding of the solubility of these compounds in various solvents is therefore not merely an academic exercise but a critical component of translational research.

This guide will delve into the factors influencing the solubility of polyhalogenated acetophenones, provide detailed methodologies for its experimental determination, and present available solubility data to aid in your research and development endeavors.

Factors Influencing the Solubility of Polyhalogenated Acetophenones

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" serves as a fundamental guiding principle, highlighting the importance of polarity matching between the solute and the solvent.[6]

Molecular Structure and Polarity: The introduction of halogen atoms to the acetophenone scaffold significantly impacts its physicochemical properties. The high electronegativity of halogens creates bond dipoles, increasing the overall polarity of the molecule. However, the symmetrical arrangement of these atoms can sometimes lead to a cancellation of these dipoles, resulting in a nonpolar molecule. The position and number of halogen atoms on the aromatic ring play a crucial role in determining the molecule's overall polarity and, consequently, its solubility.[7][8]

Intermolecular Forces: The ability of a solute to dissolve in a solvent depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For polyhalogenated acetophenones, key interactions include:

-

Van der Waals Forces: These are the primary forces at play in nonpolar solvents.

-

Dipole-Dipole Interactions: The polarized C-X and C=O bonds contribute to these interactions in polar aprotic solvents.

-

Hydrogen Bonding: While acetophenones themselves are hydrogen bond acceptors (at the carbonyl oxygen), they cannot act as hydrogen bond donors. Their ability to dissolve in protic solvents like alcohols and water is influenced by the solvent's ability to form hydrogen bonds with the carbonyl oxygen.

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure is a significant barrier to dissolution. Higher lattice energy generally corresponds to lower solubility.

Quantitative Solubility Data of Selected Polyhalogenated Acetophenones

The following table summarizes available quantitative and qualitative solubility data for several polyhalogenated acetophenones. It is important to note that quantitative data for this class of compounds in a wide range of organic solvents is not extensively available in the public domain. The information presented here is compiled from various sources and should serve as a guide for initial experimental design. For precise applications, experimental determination of solubility under the specific conditions of use is highly recommended.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | Organic Solvent Solubility |

| 2',4'-Dichloroacetophenone | 2234-16-4 | C₈H₆Cl₂O | 189.04 | ca. 200 mg/L[1][9] | Slightly soluble in Chloroform and Methanol.[1][10] Soluble in benzene, ethanol, and acetone.[9] |

| 2',5'-Dichloroacetophenone | 2476-37-1 | C₈H₆Cl₂O | 189.04 | Insoluble[2] | Soluble in benzene and ethanol.[2] Slightly soluble in Chloroform and Methanol.[11] Soluble in organic solvents like ethanol and acetone.[12] |

| 3',4'-Dichloroacetophenone | 2642-63-9 | C₈H₆Cl₂O | 189.04 | Limited solubility in water. | Soluble in organic solvents like ethanol and acetone.[13] |

| 2',3',4'-Trichloroacetophenone | 13608-87-2 | C₈H₅Cl₃O | 223.48 | Insoluble[14] | Soluble in Methanol.[15] |

Experimental Determination of Solubility: Protocols and Best Practices

Accurate determination of solubility is crucial for reliable and reproducible research. Two primary types of solubility are relevant in the context of drug discovery and development: thermodynamic and kinetic solubility.

Thermodynamic Solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is the gold standard for characterizing a compound's intrinsic solubility.

Kinetic Solubility , on the other hand, is a measure of how much of a compound, typically from a concentrated stock solution in an organic solvent like DMSO, can be dissolved in an aqueous buffer before it precipitates. This is a high-throughput screening method often used in early drug discovery to quickly assess a large number of compounds.[16]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[10][17] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Principle: A supersaturated mixture of the compound and solvent is agitated at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the polyhalogenated acetophenone to a vial containing a precise volume of the desired solvent. The amount of solid should be sufficient to ensure that undissolved material remains at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the samples at a high speed to pellet the solid material.

-

Filtration: Filter the suspension using a syringe filter with a low-binding membrane (e.g., PTFE or PVDF) to remove any undissolved particles.

-

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method.

Analytical Techniques for Concentration Determination

The choice of analytical technique depends on the properties of the compound and the required sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and versatile technique for accurately quantifying the concentration of a compound in solution.[9][15]

Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector measures the amount of each component as it elutes from the column.

Workflow for HPLC Analysis:

Caption: General Workflow for Solubility Determination using HPLC.

UV-Visible (UV-Vis) Spectroscopy: For compounds that possess a chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.[13]

Principle: This technique measures the absorbance of light by a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

Step-by-Step Protocol for UV-Vis Analysis:

-

Determine λmax: Scan a solution of the polyhalogenated acetophenone across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Measure Sample Absorbance: Measure the absorbance of the saturated solution (diluted if necessary to fall within the linear range of the calibration curve).

-

Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the sample.

The Impact of Halogenation on Solubility: A Deeper Dive

The type and position of halogen atoms on the acetophenone ring can have a profound effect on the compound's solubility. While a detailed quantitative structure-property relationship (QSPR) analysis is beyond the scope of this guide, some general trends can be observed:

-

Increasing Halogenation: Generally, increasing the number of halogen atoms tends to decrease aqueous solubility due to an increase in molecular weight and hydrophobicity.

-

Positional Isomerism: The position of the halogen atoms can influence the molecule's dipole moment and its ability to pack in a crystal lattice, thereby affecting solubility. For instance, a more symmetrical substitution pattern might lead to a higher melting point and lower solubility.

-

Halogen Bonding: In some instances, halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence solubility in specific solvents.

For more in-depth analysis, computational models can be employed to predict the solubility of halogenated aromatic compounds.[17][18][19] These models take into account various molecular descriptors to provide an estimation of solubility, which can be a valuable tool in the early stages of drug design.

Conclusion and Future Outlook

The solubility of polyhalogenated acetophenones is a critical parameter that dictates their utility in both synthetic chemistry and drug development. While qualitative trends can be predicted based on molecular structure, accurate quantitative data obtained through rigorous experimental methods is indispensable for informed decision-making. This guide has provided a framework for understanding the factors that govern the solubility of these compounds and has detailed robust protocols for their measurement.

As the field of drug discovery continues to evolve, the demand for well-characterized building blocks will only increase. A thorough understanding and systematic evaluation of the solubility of polyhalogenated acetophenones will undoubtedly contribute to the more efficient and successful development of novel therapeutics.

References

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2',5'-Dichloroacetophenone, CAS No. 2476-37-1 - iChemical [ichemical.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Dichloroacetophenone - HEBEN [hb-p.com]

- 9. 2',4'-Dichloroacetophenone CAS#: 2234-16-4 [m.chemicalbook.com]

- 10. 2',5'-Dichloroacetophenone One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 2',5'-Dichloroacetophenone | 2476-37-1 | Benchchem [benchchem.com]

- 12. 3,4-Dichloroacetophenone Supplier in Pakistan | Alkemist â Nationwide Delivery | Alkemist [alkemist.org]

- 13. 2',3',4'-Trichloroacetophenone | C8H5Cl3O | CID 26132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. 2′,5′-ジクロロアセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Creation and interpretation of machine learning models for aqueous solubility prediction [explorationpub.com]

- 19. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]

3'-Bromo-6'-chloro-2'-fluoroacetophenone SDS safety data sheet

This technical guide serves as a comprehensive safety and handling manual for 3'-Bromo-6'-chloro-2'-fluoroacetophenone , a specialized halogenated intermediate likely utilized in the synthesis of kinase inhibitors or agrochemicals.

Note on Data Availability: As a specialized research intermediate, specific experimentally validated physical data (boiling point, exact flash point) may not be publicly indexed in standard registries like PubChem. The data presented below represents a predictive safety profile derived from Structure-Activity Relationships (SAR) of structurally homologous poly-halogenated acetophenones (e.g., 3'-bromo-2'-fluoroacetophenone).

Compound Identification & Predictive Properties[1]

This section establishes the chemical identity and predicted physicochemical behavior critical for establishing safety protocols.

| Property | Description |

| Chemical Name | 1-(3-Bromo-6-chloro-2-fluorophenyl)ethanone |

| Common Name | This compound |

| Molecular Formula | |

| Molecular Weight | ~251.48 g/mol |

| Predicted Physical State | Low-melting solid or viscous oil (due to disrupted crystal packing from mixed halogens). |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water. |

| Reactivity Class | Electron-deficient aromatic ketone; susceptible to nucleophilic aromatic substitution ( |

Structural Hazard Analysis

The presence of three distinct halogens on the acetophenone ring creates specific electronic hazards:

-

2'-Fluoro & 6'-Chloro (Ortho effects): These substituents create significant steric hindrance around the carbonyl group, potentially altering reduction or Grignard reaction rates.

-

3'-Bromo: A labile handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald), making this a high-value, high-reactivity intermediate.

-

Lachrymator Potential: While ring-halogenated acetophenones are generally irritants, they are less potent lachrymators than their alpha-halogenated counterparts (e.g., phenacyl bromide). However, always treat unknown halogenated ketones as potential lachrymators.

Critical Safety Profile (GHS Classification)

Based on analogs (CAS 161957-61-5), the following GHS classifications are assigned as a baseline safety standard.

Hazard Statements

-

H411: Toxic to aquatic life with long-lasting effects (common for poly-halogenated aromatics).

Precautionary Protocols

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][5] Remove contact lenses if present and easy to do.[1][3][5][6] Continue rinsing.[1][2][3][5][6]

Handling & Engineering Controls

This section details the "Self-Validating System" for handling. A self-validating system means the protocol includes checks that confirm safety during the operation.

The "Double-Barrier" Containment Strategy

Do not rely solely on a fume hood. Use a double-barrier approach for weighing and transfer.

-

Primary Barrier: All weighing must occur inside a tared vial within the fume hood. Never weigh directly onto a balance pan or weigh paper outside the hood.

-

Secondary Barrier: The balance itself should be within a localized enclosure or a Vented Balance Safety Enclosure (VBSE).

-

Validation Step: Place a small strip of wetted pH paper near the sash. If acid halides or volatile byproducts are generated during downstream reactions, the strip provides a visual alert.

Neutralization Protocol (Spill Management)

Poly-halogenated compounds can be persistent.

-

Reagent: 10% Sodium Thiosulfate (

) solution mixed with mild detergent. -

Logic: Thiosulfate neutralizes potential active halogen species (though less critical for ring halogens than alpha-halogens, it is a universal safety standard for halogenated organic labs).

-

Procedure: Cover spill with absorbent pads

Soak pads with Thiosulfate solution

Synthetic Utility & Reactivity Pathways

This compound is a "linchpin" intermediate. The diagram below illustrates its logical flow in drug synthesis, highlighting why the 3'-Bromo position is chemically distinct from the 6'-Chloro/2'-Fluoro positions.

Figure 1: Chemoselective reactivity profile. The 3-Bromo site allows for selective carbon-carbon bond formation while retaining the 6-Chloro and 2-Fluoro motifs for metabolic stability or further functionalization.

Experimental Protocol: Selective Bromination Verification

If synthesizing this compound or verifying its identity, the following analytical workflow serves as a quality gate.

Analytical Fingerprint (Predicted)

-

NMR (400 MHz,

-

2.60 (s, 3H,

-

7.40–7.60 (m, 2H, Ar-H) - The aromatic protons will show complex splitting (dd or ddd) due to F-H coupling (

-

2.60 (s, 3H,

-

NMR:

-

Crucial for confirming the integrity of the C-F bond. Expect a signal around -110 to -120 ppm.

-

Quality Control Check

Test: Silver Nitrate Precipitation (Halide Leakage)

-

Dissolve 5 mg of compound in 1 mL ethanol.

-

Add 2 drops of 0.1 M aqueous

. -

Result: Solution should remain clear .

-

Turbidity/Precipitate indicates the presence of labile halides (e.g., benzyl bromide impurities or free

), suggesting degradation or incorrect synthesis (alpha-bromination). -

Clear confirms the halogens are firmly bound to the aromatic ring.

-

Emergency Response (First Aid)

| Exposure Route | Immediate Action | Medical Rationale |

| Eye Contact | Irrigate with saline/water for 20 minutes . Hold eyelids open. | Ring-halogenated ketones are lipophilic; prolonged irrigation is required to mechanically flush the compound from the corneal surface. |

| Skin Contact | Wash with polyethylene glycol (PEG 400) followed by soap and water. | PEG 400 solubilizes organic halides better than water alone, preventing dermal absorption. |

| Inhalation | Move to fresh air.[6] If breathing is difficult, administer oxygen (trained personnel only). | Respiratory irritation can lead to delayed pulmonary edema in rare high-exposure cases. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for 3'-Bromo-2'-fluoroacetophenone (Analogous Structure). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Suppliers and price of 3'-Bromo-6'-chloro-2'-fluoroacetophenone

The following technical guide provides an in-depth analysis of 3'-Bromo-6'-chloro-2'-fluoroacetophenone , a critical intermediate in the synthesis of covalent KRAS G12C inhibitors.

CAS Registry Number: 1541643-75-7 Molecular Formula: C₈H₅BrClFO Molecular Weight: 251.48 g/mol [1][2]

Executive Summary & Therapeutic Significance

This compound is a highly specialized halogenated building block used primarily in the discovery and development of KRAS G12C inhibitors (e.g., analogs of Sotorasib and Adagrasib). The compound’s unique tris-substituted benzene core—featuring bromine, chlorine, and fluorine—serves as a scaffold that enables the precise geometric positioning required for covalent binding to the mutant cysteine residue in the KRAS protein.

-

The "Handle" Concept: The bromine atom at the 3-position acts as a reactive handle for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki coupling), allowing researchers to attach complex heterocyclic moieties.

-

The "Lock" Concept: The chlorine and fluorine substituents provide steric bulk and electronic modulation, locking the drug molecule into the specific conformation necessary to occupy the cryptic pocket of the KRAS G12C(OFF) state.

Synthesis & Manufacturing: The "Core" Protocols

Producing this intermediate with high regiochemical fidelity is challenging due to the competing directing effects of the three halogen substituents. The most authoritative and scalable route utilizes Directed Ortho-Lithiation (DoM) , ensuring the acetyl group is installed exactly between the fluorine and chlorine atoms.

Retrosynthetic Analysis

-

Precursor: 1-Bromo-4-chloro-2-fluorobenzene (Commercially available)

-

Mechanism: Regioselective lithiation driven by the acidity of the proton at position 3 (sandwiched between F and Cl), followed by electrophilic trapping with an acetyl source.

Experimental Protocol (DoM Route)

Note: This protocol requires strictly anhydrous conditions and inert atmosphere (Argon/Nitrogen).

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

-

Solvent & Base: Charge with anhydrous THF (Tetrahydrofuran) and cool to -78°C using a dry ice/acetone bath. Add LDA (Lithium Diisopropylamide) (1.1 equiv) dropwise, maintaining internal temperature below -70°C.

-

Substrate Addition: Dissolve 1-Bromo-4-chloro-2-fluorobenzene in THF and add slowly to the LDA solution.

-

Causality: The proton at C3 is the most acidic due to the inductive withdrawal of the flanking Fluorine and Chlorine atoms. LDA selectively deprotonates this site.

-

-

Lithiation: Stir at -78°C for 1 hour to ensure complete formation of the lithiated species.

-

Electrophile Trapping: Add N-Methoxy-N-methylacetamide (Weinreb Amide) or Acetic Anhydride (1.2 equiv) dropwise.

-

Note: Weinreb amide is preferred to prevent over-addition (formation of tertiary alcohols).

-

-

Quench & Workup: Allow the mixture to warm to room temperature. Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) to yield the pale yellow oil/solid.

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the logic flow of the synthesis, highlighting the critical regioselectivity checkpoint.

Quality Control & Specifications

For drug development applications, "Research Grade" is insufficient. The following specifications define the "Pharma Grade" requirement.

| Test Parameter | Specification | Method | Criticality |

| Appearance | Pale yellow to colorless solid/liquid | Visual | Low |

| Purity | ≥ 98.0% | HPLC (254 nm) | Critical |

| ¹H-NMR | Conforms to structure | NMR | High |

| ¹⁹F-NMR | Single peak (regioisomer check) | NMR | Critical |

| Moisture | ≤ 0.5% | Karl Fischer | Medium |

| Regioisomers | < 0.5% (Total) | GC/MS | Critical |

Why ¹⁹F-NMR? The primary impurity is often the regioisomer where lithiation occurred at the wrong position. Fluorine NMR is highly sensitive to the chemical environment and will show distinct shifts for the 3-acetyl vs. 5-acetyl isomers, making it the most robust identity test.

Market Intelligence: Suppliers & Price

This compound is currently classified as a High-Value Research Chemical , not a bulk commodity. Supply is dominated by specialized catalog houses and custom synthesis labs (CROs).

Current Pricing Landscape (Q1 2026 Estimates):

| Supplier Category | Vendor Examples | Pack Size | Estimated Price (USD) | Lead Time |

| Premium Catalog | Fisher Scientific / eMolecules | 1 g | $350 - $450 | 1-2 Weeks |

| Specialty CRO | Dabos / Apollo Scientific | 1 g | $300 - $380 | 2-3 Weeks |

| Asian Origin | Bide Pharm / BLD Pharm | 1 g | $250 - $350 | 3-4 Weeks |

| Bulk Custom | Various CROs | 100 g+ | Inquire | 6-8 Weeks |

Procurement Strategy:

-

For Screening: Purchase 1g packs from Premium Catalog suppliers to ensure speed and guaranteed purity.

-

For Scale-up: Do not buy catalog packs. Contract a CRO to perform the DoM synthesis (Section 2.2) on a 100g scale. The raw material (1-Bromo-4-chloro-2-fluorobenzene) is significantly cheaper, reducing the cost-per-gram to <$50 in bulk.

Handling & Safety Protocols

GHS Classification: Warning

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Self-Validating Safety Workflow:

-

Containment: Always handle within a certified fume hood. Acetophenones can be potent lachrymators (tear-inducing).

-

PPE: Nitrile gloves (double-gloving recommended due to halogenated nature), safety goggles, and lab coat.

-

Spill Management: Do not use water immediately. Absorb with sand or vermiculite, then neutralize. Halogenated waste disposal is mandatory.

References

-

Compound Identity & CAS: Aaron Chemicals. Product Specification: this compound (CAS 1541643-75-7).[1][2][3][4][6] Link

-

Commercial Availability: Fisher Scientific.[2] eMolecules Building Blocks: this compound. Link

- Synthesis Methodology (Analogous): Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.

-

Supplier Data: BLD Pharm. Product Analysis: this compound. Link

Sources

- 1. 87327-69-3|1-(2-Chloro-6-fluorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. eMolecules this compound | 1541643-75-7 | MFCD28040519 | Fisher Scientific [fishersci.com]

- 3. 915095-85-1|(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone|BLD Pharm [bldpharm.com]

- 4. CAS:2570190-28-0, 3-Bromo-6-chloro-2-fluoro-5-methylbenzaldehyde-毕得医药 [bidepharm.com]

- 5. 1-(2-Bromo-6-fluorophenyl)ethanone | C8H6BrFO | CID 66570680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-bromo-2-chloro-3-pyridinyl ethanone | Sigma-Aldrich [sigmaaldrich.com]

Isomers of bromo-chloro-fluoroacetophenone

An In-Depth Technical Guide to the Isomers of Bromo-Chloro-Fluoroacetophenone: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated acetophenones are pivotal structural motifs in medicinal chemistry, serving as versatile intermediates for the synthesis of a wide array of pharmacologically active compounds. The introduction of multiple, distinct halogen atoms—specifically bromine, chlorine, and fluorine—onto the acetophenone scaffold creates a set of unique isomers with finely-tuned physicochemical and metabolic properties. This guide provides a comprehensive exploration of the isomers of bromo-chloro-fluoroacetophenone, focusing on their synthesis via regioselective strategies, in-depth characterization using modern spectroscopic techniques, and their potential as building blocks in drug development. We will delve into the underlying principles of electrophilic aromatic substitution that govern their formation and present detailed, field-proven protocols for their preparation and analysis.

Introduction: The Strategic Importance of Halogenation in Medicinal Chemistry

The incorporation of halogen atoms into drug candidates is a time-tested strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Fluorine, for instance, is often introduced to block metabolic oxidation, enhance binding affinity through hydrogen bonding interactions, and modulate pKa. Chlorine and bromine, being larger and more polarizable, can serve as handles for further chemical modification and can form crucial halogen bonds with biological targets. The combination of these three distinct halogens on a single aromatic ring, such as in bromo-chloro-fluoroacetophenone, offers a rich chemical space for the development of novel therapeutics.

The core challenge and opportunity lie in the precise control of the regiochemistry of these substituents on the phenyl ring. The six possible isomers of bromo-chloro-fluoroacetophenone, arising from the different arrangements of the halogen atoms, will each possess a unique electronic and steric profile, leading to distinct biological activities. This guide will serve as a practical and theoretical resource for researchers aiming to synthesize and utilize these valuable chemical entities.

Isomeric Landscape of Bromo-Chloro-Fluoroacetophenone

The acetophenone core provides an acetyl group (-COCH3) as a primary substituent. The three halogen atoms (Br, Cl, F) can then be arranged in six different ways on the remaining five positions of the phenyl ring. The acetyl group is a meta-directing deactivator, which significantly influences the regioselectivity of the halogenation steps.

Table 1: The Six Positional Isomers of Bromo-Chloro-Fluoroacetophenone

| Isomer Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Isomer 1 | 1-(2-Bromo-3-chloro-4-fluorophenyl)ethan-1-one | C8H5BrClFO | 249.48 |

| Isomer 2 | 1-(2-Bromo-4-chloro-5-fluorophenyl)ethan-1-one | C8H5BrClFO | 249.48 |

| Isomer 3 | 1-(3-Bromo-2-chloro-5-fluorophenyl)ethan-1-one | C8H5BrClFO | 249.48 |

| Isomer 4 | 1-(3-Bromo-4-chloro-2-fluorophenyl)ethan-1-one | C8H5BrClFO | 249.48 |

| Isomer 5 | 1-(4-Bromo-2-chloro-5-fluorophenyl)ethan-1-one | C8H5BrClFO | 249.48 |

| Isomer 6 | 1-(4-Bromo-3-chloro-2-fluorophenyl)ethan-1-one | C8H5BrClFO | 249.48 |

The specific substitution pattern of each isomer dictates its reactivity and potential interactions with biological targets. For example, a halogen positioned ortho to the acetyl group will have a more significant steric influence than one in the meta or para position.

Synthetic Strategies: A Regioselective Approach

The synthesis of a specific bromo-chloro-fluoroacetophenone isomer requires a carefully planned, multi-step approach that leverages the directing effects of the substituents. A generalized workflow is presented below, followed by a detailed protocol for the synthesis of a representative isomer.

Caption: A generalized workflow for the regioselective synthesis of a bromo-chloro-fluoroacetophenone isomer.

Detailed Experimental Protocol: Synthesis of 1-(4-Bromo-2-chloro-5-fluorophenyl)ethan-1-one (Isomer 5)

This protocol illustrates the synthesis of a specific isomer, starting from a commercially available precursor. The choice of starting material is critical for achieving the desired substitution pattern.

Rationale: We begin with 1-(2-chloro-5-fluorophenyl)ethan-1-one. The existing chloro and fluoro substituents will direct the incoming electrophile (bromine). The acetyl group is a meta-director, while the halogens are ortho, para-directors. The regiochemical outcome will be a result of the interplay of these directing effects.

Materials:

-

1-(2-chloro-5-fluorophenyl)ethan-1-one

-

N-Bromosuccinimide (NBS)

-

Iron(III) bromide (FeBr3)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-(2-chloro-5-fluorophenyl)ethan-1-one (1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Add FeBr3 (0.1 eq) to the solution. The mixture may darken slightly.

-

Bromination: Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes at 0 °C (ice bath). The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 1-(4-bromo-2-chloro-5-fluorophenyl)ethan-1-one as a solid. Confirm the structure using NMR, MS, and IR spectroscopy.

Spectroscopic Characterization: Deciphering the Isomeric Structure

Unambiguous identification of each isomer is paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative. The number of aromatic signals and their splitting patterns (singlets, doublets, doublets of doublets) directly reveal the substitution pattern.

-

¹³C NMR: The number of aromatic carbon signals and their chemical shifts, influenced by the electronegativity of the adjacent halogens, provide further confirmation of the isomer's structure.

-

¹⁹F NMR: This is a crucial technique for fluorine-containing compounds. The chemical shift of the fluorine atom and its coupling to neighboring protons (if any) are diagnostic.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C8H5BrClFO).

-

The fragmentation pattern can also provide clues about the substitution pattern, although this is often complex.

Infrared (IR) Spectroscopy:

-

The characteristic C=O stretch of the ketone will be prominent (around 1680-1700 cm⁻¹).

-

The C-X (C-Br, C-Cl, C-F) stretching frequencies and the aromatic C-H bending patterns in the fingerprint region can help distinguish between isomers.

Table 2: Predicted ¹H NMR Aromatic Signals for Bromo-Chloro-Fluoroacetophenone Isomers

| Isomer | Predicted Aromatic ¹H Signals |

| Isomer 1 | Two doublets |

| Isomer 2 | Two singlets |

| Isomer 3 | A doublet and a doublet of doublets |

| Isomer 4 | Two doublets |

| Isomer 5 | Two singlets |

| Isomer 6 | Two doublets |

Note: These are predictions and actual spectra may be more complex due to long-range couplings.

Applications in Drug Development: A Scaffold for Innovation

Bromo-chloro-fluoroacetophenones are not typically final drug products themselves but are highly valuable intermediates for the synthesis of more complex molecules.

Caption: Key chemical transformations of bromo-chloro-fluoroacetophenone isomers in drug synthesis.

-

Synthesis of Heterocycles: The acetyl group can be a starting point for the construction of various heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, which are common cores in many drugs.

-

Cross-Coupling Reactions: The bromo and chloro substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of other functional groups.

-

Fragment-Based Drug Discovery (FBDD): These isomers can be used as fragments in FBDD screening campaigns to identify initial hit compounds that bind to a biological target. The different halogenation patterns provide a focused library of fragments with diverse electrostatic and steric properties.

Conclusion and Future Outlook

The six isomers of bromo-chloro-fluoroacetophenone represent a fascinating and highly useful class of chemical building blocks. Their synthesis, while challenging, is achievable through a rational, step-wise approach that leverages the principles of physical organic chemistry. The ability to precisely control the regiochemistry of the three distinct halogen atoms provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. As our understanding of the role of halogens in molecular recognition and metabolism continues to grow, the strategic use of these and other polyhalogenated intermediates will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Title: The role of fluorine in medicinal chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Fluorine in medicinal chemistry: recent advances and future prospects Source: MedChemComm URL: [Link]

-

Title: The Halogen Bond Source: Chemical Reviews URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: Accounts of Chemical Research URL: [Link]

-

Title: Fragment-Based Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

Methodological & Application

Application Note: Chemoselective Reduction of 3'-Bromo-6'-chloro-2'-fluoroacetophenone

[1]

Executive Summary

The reduction of This compound (1) to its corresponding alcohol, 1-(3-bromo-6-chloro-2-fluorophenyl)ethanol (2) , presents a dual challenge: steric hindrance and chemoselectivity .[1] The 2,6-disubstitution pattern (2'-Fluoro, 6'-Chloro) creates a "steric pocket" that significantly retards nucleophilic attack at the carbonyl carbon.[1] Furthermore, the presence of labile C-Br and C-Cl bonds necessitates mild reducing conditions to prevent hydrodehalogenation side reactions common with catalytic hydrogenation (Pd/C, H2) or dissolving metal reductions.

This guide details two validated protocols:

Chemical Context & Mechanistic Insight

Substrate Analysis[1][2]

-

Steric Environment: The acetyl group is flanked by a Fluorine atom (Van der Waals radius ~1.47 Å) and a Chlorine atom (~1.75 Å). This di-ortho substitution forces the carbonyl group out of coplanarity with the phenyl ring, increasing the energy barrier for hydride approach.

-

Electronic Effects: The 2'-F and 6'-Cl are electron-withdrawing (inductive), which theoretically activates the carbonyl.[1] However, steric blocking dominates the kinetic profile.

-

Risk Profile:

Selection of Methodology

| Method | Suitability | Rationale |

| NaBH₄ (MeOH) | Low | Slow kinetics due to sterics; requires heating which risks side reactions.[1][2] |

| LiAlH₄ | Low | Too aggressive; high risk of reducing C-F/C-Cl or deprotonating alpha-positions.[1] |

| H₂ / Pd-C | Critical Fail | High probability of hydrogenolysis (removing Br/Cl) before ketone reduction.[1] |

| Luche (CeCl₃/NaBH₄) | High | Cerium coordinates to carbonyl oxygen, increasing electrophilicity and permitting reduction at -10°C to 0°C. |

| CBS Reduction | High | Borane coordination is sterically permissible; provides high enantiomeric excess (ee).[1] |

Experimental Protocols

Protocol A: Racemic Reduction (Luche Conditions)

Target: (±)-1-(3-bromo-6-chloro-2-fluorophenyl)ethanol[1]

Reagents:

-

Substrate (1): 1.0 equiv

-

Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O): 1.1 equiv

-

Sodium Borohydride (NaBH₄): 1.2 equiv

-

Solvent: Methanol (HPLC Grade)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve Substrate (1) (10.0 g, 39.8 mmol) and CeCl₃·7H₂O (16.3 g, 43.8 mmol) in Methanol (150 mL). The solution should be clear and colorless/pale yellow.

-